1-(4-Bromophenyl)-2-methoxyethanone
Description
1-(4-Bromophenyl)-2-methoxyethanone (CAS: BD01179584, molecular formula C₉H₉BrO₂) is a brominated acetophenone derivative characterized by a methoxyethyl group attached to the carbonyl carbon. This compound is primarily utilized as an intermediate in organic synthesis, particularly in pharmaceuticals, agrochemicals, and polymer materials. Its structural features, including the electron-withdrawing bromine substituent and the electron-donating methoxy group, influence its reactivity and physicochemical properties, making it a versatile building block in medicinal chemistry and materials science.
Properties
IUPAC Name |
1-(4-bromophenyl)-2-methoxyethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO2/c1-12-6-9(11)7-2-4-8(10)5-3-7/h2-5H,6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHHXDICRIOREOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)C1=CC=C(C=C1)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(4-Bromophenyl)-2-methoxyethanone can be synthesized through several methods. One common approach involves the bromination of phenylacetic acid followed by esterification and subsequent methoxylation. The reaction conditions typically involve the use of bromine and mercuric oxide for bromination, followed by refluxing with methanol acidified with sulfuric acid for esterification .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale bromination and esterification processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(4-Bromophenyl)-2-methoxyethanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The methoxyethanone group can be oxidized to form carboxylic acids or reduced to alcohols.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of substituted phenyl derivatives.
Oxidation: Formation of 4-bromobenzoic acid.
Reduction: Formation of 1-(4-bromophenyl)-2-methoxyethanol.
Scientific Research Applications
1-(4-Bromophenyl)-2-methoxyethanone has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(4-Bromophenyl)-2-methoxyethanone involves its interaction with various molecular targets. For instance, in biological systems, it may inhibit specific enzymes or interact with cellular receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
1-(4-Bromophenyl)ethanone
1-(4-Bromo-2-methoxyphenyl)ethanone
- Structure : Methoxy group at the ortho-position relative to bromine.
- Properties : CAS 89368-12-7, molecular formula C₉H₉BrO₂.
- Applications : Intermediate for plant hormone analogs, dyes, and metal corrosion inhibitors.
- Key Difference : The ortho-methoxy group sterically hinders electrophilic substitution compared to the para-substituted target compound.
2-Bromo-1-(4-methoxyphenyl)ethanone
- Structure : Bromine on the acetyl carbon and methoxy at the para-position of the phenyl ring.
- Crystallography : Single-crystal X-ray data (R factor = 0.054) confirm planar geometry with a mean C–C bond length of 0.009 Å.
- Reactivity : Bromine on the acetyl carbon enhances nucleophilic substitution reactivity, unlike the target compound’s bromine on the aromatic ring.
Complex Derivatives with Additional Functional Groups
1-(4-Bromophenyl)-2,2,2-trifluoroethanone (S13)
2-(4-Bromophenyl)-1-(4-methylpiperidin-1-yl)ethanone
- Structure : Piperidine ring introduces basicity and conformational flexibility.
- Properties : Molecular weight 296.20, XLogP3 = 3.3.
- Applications: Potential CNS drug candidate due to improved blood-brain barrier penetration.
Halogenated and Mixed-Substituent Benzophenones
(2-Bromo-5-methoxyphenyl)(4-chlorophenyl)methanone
1-(4-Methoxyphenyl)ethanone
- Structure : Methoxy group at the para-position without bromine.
- Properties : TLC Rf = 0.43 (EtOAc/hexanes 1:9).
- Reactivity : Electron-rich aromatic ring facilitates electrophilic substitution, contrasting with the brominated target compound’s electron-deficient ring.
Data Tables
Table 1: Physical and Spectroscopic Properties of Key Compounds
Biological Activity
1-(4-Bromophenyl)-2-methoxyethanone, also known as CAS No. 97728-73-9, is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and antitumor research. This article provides a detailed examination of the compound's biological activity, supported by data tables, case studies, and recent research findings.
Chemical Structure and Properties
- Chemical Formula : CHBrO
- Molecular Weight : 229.07 g/mol
- CAS Number : 97728-73-9
- InChI Key : XHHXDICRIOREOZ-UHFFFAOYSA-N
The compound features a bromophenyl group and a methoxyethanone moiety, which contribute to its biological properties.
Antimicrobial Activity
Recent studies have investigated the antimicrobial properties of this compound. The compound has shown promising activity against various bacterial strains, indicating its potential as an antimicrobial agent.
Table 1: Antimicrobial Activity Data
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
These results suggest that the compound may serve as a lead for developing new antimicrobial agents.
Antitumor Activity
The antitumor potential of this compound has been explored in several studies. Notably, it has been evaluated for its effects on human cancer cell lines, including HeLa (cervical cancer) and MCF7 (breast cancer).
Case Study: Cytotoxicity Against Cancer Cell Lines
In a study published in Molecules, the compound demonstrated significant cytotoxic effects on MCF7 cells with an IC value of 15 µM. The mechanism of action appears to involve the disruption of microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.
Table 2: Cytotoxicity Data
| Cell Line | IC (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 25 | Microtubule disruption |
| MCF7 | 15 | G2/M cell cycle arrest |
Mechanistic Insights
The biological activity of this compound can be attributed to its ability to bind to tubulin, leading to inhibition of microtubule polymerization. This interaction disrupts normal mitotic processes in cancer cells, making it a candidate for further development as an anticancer therapeutic.
Research Findings
- Microtubule Targeting : Studies indicate that the compound inhibits tubulin polymerization at micromolar concentrations, confirming its role as a microtubule-targeting agent .
- Cell Cycle Arrest : Flow cytometry analyses revealed that treatment with the compound resulted in G2/M phase arrest in treated cancer cells, followed by apoptotic cell death .
- Combination Therapy Potential : The compound's efficacy was enhanced when combined with multidrug resistance (MDR) inhibitors like verapamil, suggesting it may overcome resistance mechanisms in certain cancer types .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
